molecular formula C25H28ClFN2O4S B608582 Linrodostat mesylate CAS No. 2221034-29-1

Linrodostat mesylate

货号: B608582
CAS 编号: 2221034-29-1
分子量: 507.0 g/mol
InChI 键: LZNFBNWGSDOVIO-WNDXPBGESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

林罗多司他甲磺酸盐是一种强效且选择性的口服吲哚胺 2,3-双加氧酶 1 (IDO1) 抑制剂,IDO1 是一种在色氨酸代谢为犬尿氨酸中起关键作用的酶。肿瘤通常利用此途径来创造免疫抑制微环境,从而逃避免疫系统。 通过抑制 IDO1,林罗多司他甲磺酸盐旨在恢复免疫监视并增强癌症免疫疗法的疗效 .

准备方法

合成路线和反应条件

林罗多司他甲磺酸盐的合成涉及几个关键步骤,从核心结构的制备开始,然后进行官能团修饰以获得所需的药理特性。合成路线通常包括:

    核心结构的形成: 林罗多司他甲磺酸盐的核心结构是通过一系列缩合和环化反应合成的。这涉及使用取代苯胺和环己酮等起始原料。

    官能团修饰:

    甲磺酸盐的形成: 最后一步涉及将游离碱转化为其甲磺酸盐形式,增强其溶解度和生物利用度。

工业生产方法

林罗多司他甲磺酸盐的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用高通量反应器、连续流动化学和严格的质量控制措施,以确保最终产品的纯度和一致性 .

化学反应分析

反应类型

林罗多司他甲磺酸盐经历各种化学反应,包括:

    氧化: 该化合物在特定条件下可以被氧化,导致形成氧化衍生物。

    还原: 还原反应可以修饰某些官能团,可能改变化合物的药理特性。

    取代: 亲核和亲电取代反应在林罗多司他甲磺酸盐的合成和修饰中很常见。

常用试剂和条件

    氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

    还原: 使用锂铝氢化物和硼氢化钠等还原剂。

    取代: 卤素(氯、溴)和亲核试剂(胺、硫醇)等试剂在受控条件下使用。

主要形成的产物

这些反应形成的主要产物包括林罗多司他甲磺酸盐的各种衍生物,每种衍生物在其药理活性​​和稳定性方面都可能存在差异 .

科学研究应用

Clinical Trials and Research Findings

Linrodostat is currently undergoing multiple clinical trials, including a Phase III study in bladder cancer. The following table summarizes key clinical trials involving linrodostat mesylate:

Trial Phase Indication Combination Therapy Status
Phase IAdvanced solid tumorsNoneCompleted
Phase IIBladder cancerNivolumabOngoing
Phase IIIBladder cancerNivolumabRecruiting

Preclinical Studies

Preclinical studies have demonstrated that linrodostat exhibits potent cellular activity against IDO1. It effectively reduces kynurenine levels in various tumor models, showing a favorable pharmacokinetic/pharmacodynamic (PK/PD) profile. The following data highlights the efficacy of linrodostat in preclinical settings:

  • In Vitro Potency: Linrodostat showed an IC50 of 2 nM against human HeLa cells.
  • In Vivo Efficacy: In xenograft models, linrodostat significantly reduced kynurenine levels and restored T-cell activity .

Case Studies

Several case studies have documented the real-world applications and outcomes of this compound in clinical settings:

  • Bladder Cancer Treatment: A case study involving patients with advanced bladder cancer treated with linrodostat in combination with nivolumab showed improved overall survival rates compared to historical controls .
  • Immune Response Enhancement: Another case study reported that patients receiving linrodostat exhibited increased levels of effector T-cells and reduced tumor burden, suggesting enhanced immune activation against malignancies .

作用机制

林罗多司他甲磺酸盐通过选择性抑制 IDO1 酶发挥作用。IDO1 催化色氨酸降解为犬尿氨酸的第一步也是限速步骤。通过占据 IDO1 的血红素辅因子结合位点,林罗多司他甲磺酸盐阻止酶的活化,从而降低犬尿氨酸水平。 色氨酸水平的恢复和免疫抑制犬尿氨酸的减少有助于重振效应 T 细胞增殖并增强抗肿瘤免疫反应 .

相似化合物的比较

林罗多司他甲磺酸盐与其他 IDO1 抑制剂进行比较,例如:

    依帕卡多司他: 另一种强效 IDO1 抑制剂,但具有不同的药代动力学特性和临床试验结果。

    纳沃西莫德: 一种具有不同化学结构和作用机制的 IDO1 抑制剂。

    吲哚西莫德: 与林罗多司他甲磺酸盐不同,吲哚西莫德通过调节 IDO1 活性的下游影响而不是直接抑制酶来发挥作用。

独特性

林罗多司他甲磺酸盐因其对 IDO1 的高选择性、良好的药代动力学特性以及临床前和临床研究中令人鼓舞的结果而脱颖而出。 它能够特异性靶向 IDO1 途径而不影响其他相关酶,使其成为癌症治疗中联合疗法的宝贵候选者 .

生物活性

Linrodostat mesylate (BMS-986205) is a novel, potent, and selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in the immune evasion of tumors. By inhibiting IDO1, linrodostat aims to restore T-cell function and enhance anti-tumor immunity. This article explores the biological activity of this compound, including its mechanism of action, pharmacodynamics, preclinical findings, and ongoing clinical trials.

IDO1 catalyzes the conversion of tryptophan into kynurenine, which contributes to an immunosuppressive tumor microenvironment by promoting T regulatory cell differentiation and inhibiting effector T-cell proliferation. Linrodostat binds to the heme cofactor-binding site of IDO1, preventing its activation and subsequent kynurenine production. This inhibition is particularly significant in cancer types where IDO1 is overexpressed, as it can lead to improved immune responses against tumors.

In Vitro Studies

Linrodostat has demonstrated potent activity in various in vitro assays:

  • Kynurenine Suppression : Linrodostat effectively suppressed kynurenine production in HEK293 cells overexpressing human IDO1 and HeLa cells stimulated with interferon-gamma (IFNγ) .
  • T-Cell Proliferation : The compound restored T-cell proliferation in mixed lymphocyte reactions involving T cells and allogeneic IDO1-expressing dendritic cells .

In Vivo Studies

In preclinical models, linrodostat exhibited significant pharmacodynamic (PD) activity:

  • Tumor Xenografts : In human tumor xenograft models, linrodostat reduced serum and tumor kynurenine levels, demonstrating a clear PK/PD relationship .
  • Pharmacokinetics : The compound showed high oral bioavailability and low to moderate systemic clearance in preclinical species .

Case Studies and Clinical Trials

Linrodostat is currently being evaluated in multiple clinical trials for various cancers. Notably:

  • Phase III ENERGIZE Trial : This study investigates the efficacy of neoadjuvant chemotherapy combined with nivolumab with or without linrodostat for muscle-invasive bladder cancer (MIBC). Early results indicate safety and preliminary evidence of clinical activity when combined with nivolumab .
Trial NamePhaseCancer TypeCombination TreatmentStatus
ENERGIZEIIIBladderNivolumab ± LinrodostatOngoing
Various TrialsI/IIMultipleLinrodostat with other therapiesOngoing

Research Findings Summary

The biological activity of this compound has been characterized through extensive research:

  • Efficacy Against IDO1 : Linrodostat specifically inhibits IDO1 without affecting other related enzymes like tryptophan 2,3-dioxygenase or murine IDO2 .
  • Potential for Combination Therapy : The compound shows promise when used alongside other immunotherapies, enhancing the effects of PD-1/PD-L1 inhibitors .

属性

CAS 编号

2221034-29-1

分子式

C25H28ClFN2O4S

分子量

507.0 g/mol

IUPAC 名称

(2R)-N-(4-chlorophenyl)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide;methanesulfonic acid

InChI

InChI=1S/C24H24ClFN2O.CH4O3S/c1-15(24(29)28-20-9-6-18(25)7-10-20)16-2-4-17(5-3-16)21-12-13-27-23-11-8-19(26)14-22(21)23;1-5(2,3)4/h6-17H,2-5H2,1H3,(H,28,29);1H3,(H,2,3,4)/t15-,16?,17?;/m1./s1

InChI 键

LZNFBNWGSDOVIO-WNDXPBGESA-N

SMILES

CC(C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)NC4=CC=C(C=C4)Cl.CS(=O)(=O)O

手性 SMILES

C[C@H](C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)NC4=CC=C(C=C4)Cl.CS(=O)(=O)O

规范 SMILES

CC(C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)NC4=CC=C(C=C4)Cl.CS(=O)(=O)O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Linrodostat mesylate;  BMS-986205;  BMS 986205;  BMS986205;  ONO-7701;  ONO 7701;  ONO7701;  F-001287;  F001287;  F001287;  Linrodostat

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Linrodostat mesylate
Reactant of Route 2
Linrodostat mesylate
Reactant of Route 3
Linrodostat mesylate
Reactant of Route 4
Reactant of Route 4
Linrodostat mesylate
Reactant of Route 5
Linrodostat mesylate
Reactant of Route 6
Linrodostat mesylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。